5-(3,5-Dichlorophenyl)picolinic acid

Catalog No.
S890360
CAS No.
1261980-57-7
M.F
C12H7Cl2NO2
M. Wt
268.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,5-Dichlorophenyl)picolinic acid

CAS Number

1261980-57-7

Product Name

5-(3,5-Dichlorophenyl)picolinic acid

IUPAC Name

5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17)

InChI Key

GIDXNGGKTSSOGM-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O

-(3,5-Dichlorophenyl)picolinic Acid in Scientific Research

  • Chemical Structure and Properties

    The presence of a picolinic acid moiety and a dichlorophenyl group suggests potential applications related to medicinal chemistry or material science. Further research into the compound's specific properties like solubility, acidity, and reactivity might reveal interesting avenues for exploration [, ].

  • Commercially Available

Future Research Directions

Given the scarcity of information, further investigation is needed to understand the scientific research applications of 5-(3,5-Dichlorophenyl)picolinic acid. Here are some potential areas for future research:

  • Biological Activity

    Studies could be conducted to assess the compound's interaction with biological systems. This might involve investigating its potential as an enzyme inhibitor, receptor ligand, or antibacterial agent.

  • Material Science

    The presence of the aromatic ring and carboxylic acid group suggests possibilities for exploration in areas like crystal engineering or polymer synthesis.

  • Synthetic Precursor

    -(3,5-Dichlorophenyl)picolinic acid could serve as a valuable building block for the synthesis of more complex molecules with desired properties.

5-(3,5-Dichlorophenyl)picolinic acid is an organic compound characterized by its unique structure, which combines a picolinic acid moiety with a dichlorophenyl group. Its molecular formula is C12H8Cl2NO2C_{12}H_8Cl_2NO_2, and it has a molecular weight of approximately 233.65 g/mol. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a carboxylic acid functional group, making it a derivative of picolinic acid. The presence of the dichlorophenyl group enhances its chemical reactivity and potential biological activity.

The chemical behavior of 5-(3,5-Dichlorophenyl)picolinic acid can be explored through various reactions typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an aromatic amine.

These reactions are significant for synthesizing derivatives with varied properties and activities.

5-(3,5-Dichlorophenyl)picolinic acid exhibits notable biological activity, particularly as a potential herbicide. Studies suggest that compounds in this class can act as synthetic auxins, influencing plant growth by mimicking natural plant hormones. The compound's structure allows it to interact with auxin signaling pathways, potentially leading to herbicidal effects against specific weed species while being safe for crops like corn and wheat .

Additionally, research indicates that similar picolinic acid derivatives have shown promise in antimicrobial and anti-inflammatory activities, suggesting broader biological applications.

The synthesis of 5-(3,5-Dichlorophenyl)picolinic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with 3,5-dichlorobenzaldehyde and 2-picolinic acid.
  • Condensation Reaction: A condensation reaction occurs between these two components in the presence of an appropriate catalyst (such as sulfuric acid) to form the desired product.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to yield pure 5-(3,5-Dichlorophenyl)picolinic acid.

Alternative methods may include modifications of existing picolinic acid derivatives or utilizing different chlorinated aromatic compounds to achieve specific properties .

The primary applications of 5-(3,5-Dichlorophenyl)picolinic acid include:

  • Agriculture: As a herbicide, it targets specific weeds while minimizing damage to crops.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity against various pathogens.
  • Research: Used in studies related to plant growth regulation and signaling pathways.

These applications highlight the compound's versatility in both agricultural and medicinal fields.

Interaction studies involving 5-(3,5-Dichlorophenyl)picolinic acid often focus on its binding affinity to various biological receptors. Molecular docking studies indicate that this compound has a higher binding affinity for auxin receptors compared to traditional herbicides like picloram . This suggests that it may be more effective in disrupting auxin signaling pathways in target weed species.

Furthermore, interaction with other biochemical pathways may reveal additional therapeutic potentials beyond herbicidal activity.

Several compounds share structural similarities with 5-(3,5-Dichlorophenyl)picolinic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Picolinic AcidPicolinic acid without substitutionsServes as a basic structure for derivatives
6-(3-Chlorophenyl)picolinic AcidSimilar structure but different substitutionLess effective as a herbicide
ClopyralidContains a pyridine ring and chlorinesEstablished herbicide but less selective
PicloramA well-known herbicideBroader spectrum but more environmental impact

5-(3,5-Dichlorophenyl)picolinic acid stands out due to its enhanced selectivity for certain weeds while being less harmful to crops compared to some established herbicides .

Traditional Organic Synthesis Pathways

The synthesis of 5-(3,5-dichlorophenyl)picolinic acid represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct the pyridine-carboxylic acid framework with the dichlorophenyl substitution. Traditional organic synthesis pathways have been developed to address these structural complexities through well-established reaction mechanisms.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions form the cornerstone of many synthetic routes to picolinic acid derivatives [1]. The synthesis of dichlorophenyl-substituted picolinic acids typically employs aromatic nucleophilic substitution reactions utilizing cesium or potassium carbonate as bases in aprotic solvents such as dimethylformamide or acetonitrile [1]. These conditions facilitate the displacement of halogen atoms from activated pyridine rings, enabling the introduction of dichlorophenyl moieties.

The mechanochemical nucleophilic substitution approach has emerged as an innovative method for alcohol activation using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate with potassium hydrogen phosphate as base [2]. This methodology proceeds through reactive isouronium intermediates, achieving stereoinversion in secondary alcohol substrates with yields ranging from 31-91% [2]. The complete stereoinversion observed for ethyl lactate substrates demonstrates the high stereospecificity of this nucleophilic substitution mechanism [2].

Advanced nucleophilic substitution protocols have been developed for the preparation of complex picolinic acid derivatives through multi-step synthetic sequences [3]. The synthesis of dichloropyridine intermediates involves initial oxidation reactions using hydrogen peroxide in acetic acid with molybdenum trioxide catalysis, achieving yields of approximately 90% [3]. Subsequent cyanogenation reactions using potassium cyanide in N,N-dimethylformamide at elevated temperatures (80-90°C) provide cyano-substituted pyridine derivatives with yields exceeding 90% [3].

Reaction TypeBase SystemSolventTemperature (°C)Yield (%)
Aromatic Nucleophilic SubstitutionCs₂CO₃/K₂CO₃DMF/MeCN80-12065-85
Mechanochemical SubstitutionK₂HPO₄Solvent-free2531-91
CyanogenationKCNDMF80-9090-95

Cross-Coupling Reaction Strategies

Cross-coupling methodologies have revolutionized the synthesis of substituted picolinic acids through the formation of carbon-carbon bonds between picolinic acid derivatives and aryl halides [4] [5]. Palladium-catalyzed decarboxylative cross-coupling reactions utilizing copper oxide and palladium iodide catalyst systems have demonstrated exceptional efficiency in constructing 2-arylpyridine frameworks [4].

The optimized decarboxylative cross-coupling protocol employs 5 mol% each of copper oxide and palladium iodide with triphenylphosphine ligand (15 mol%) and pyridine (30 mol%) in N-methylpyrrolidinone solvent under microwave irradiation at 190°C [4]. This methodology achieves yields up to 72% for the coupling of picolinic acid with bromobenzene, representing a significant advancement over conventional heating methods which provided only 6% yield [4].

Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions have been successfully implemented using architectured iron-palladium hybrid nanorods as heterogeneous catalysts [6] [7]. The Fe₃Pd₂(OH)₂[picolinic acid]₈(H₂O)₄ catalyst system demonstrates remarkable catalytic activity with yields exceeding 81.3% for Suzuki-Miyaura reactions and 96.5% for Mizoroki-Heck reactions under 0.197 mol% metal loading [7]. The exceptional reusability of this catalyst system, maintaining activity through 30 reaction cycles, represents a significant advancement in sustainable cross-coupling methodology [7].

Advanced cross-coupling strategies for 3-substituted picolinic acids employ copper oxide and palladium cyclooctadiene dichloride catalysts with 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl ligand [5]. This protocol successfully couples electron-rich and electron-deficient aryl halides with picolinate salts, achieving yields up to 96% under mild reaction conditions [5].

Catalyst SystemLigandSolventTemperature (°C)Yield (%)Substrate Scope
Cu₂O/PdI₂PPh₃NMP19072Aryl bromides
Fe₃Pd₂ nanorodsPicolinic acidVarious12081-97Diverse substrates
Cu₂O/Pd(COD)Cl₂DavePhosDMF10096Aryl halides

Green Chemistry Approaches in Derivative Synthesis

Green chemistry methodologies have gained prominence in picolinic acid derivative synthesis, emphasizing environmental sustainability and atom economy [8] [9]. The development of eco-friendly synthetic routes addresses growing concerns regarding solvent waste and toxic reagent usage in pharmaceutical intermediate production.

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for picolinic acid derivatives [10] [11]. The microwave-assisted copper-catalyzed diaryletherification protocol demonstrates operational simplicity and rapid heating capabilities, achieving shorter reaction times and higher chemical yields compared to conventional heating methods [10]. The optimized conditions utilizing 10 mol% each of copper iodide and N-(2-fluorophenyl)picolinamide with potassium phosphate in acetonitrile at 120°C under microwave irradiation for 0.5 hours provide excellent synthetic efficiency [10].

Multicomponent reaction strategies employing dimethylaminopyridine catalysis under microwave conditions offer regioselective synthesis of pyrano[2,3-c]pyridine derivatives [11]. These reactions utilize aromatic aldehydes, ethyl cyanoacetate, and 3-hydroxypicolinic acid in environmentally benign conditions, achieving high yields with catalyst recyclability [11]. The DPPH antioxidant assay results demonstrate IC₅₀ values of 252.52 and 223.2 μM for selected products, indicating biological relevance of the synthesized compounds [11].

Enzymatic oxidation pathways provide sustainable alternatives to chemical synthesis methods for picolinic acid production [9] [12]. The enzymatic oxidation of 3-hydroxyanthranillic acid represents an advantageous alternative to traditional chemical methods, offering improved selectivity and reduced environmental impact [12]. Reactive extraction using tri-n-butyl phosphate in natural nontoxic solvents such as sunflower oil and castor oil provides environmentally friendly recovery methods with distribution coefficients ranging from 0.0066 to 0.94 [12].

The UiO-66(Zr)-N-(CH₂PO₃H₂)₂ heterogeneous catalyst system enables cooperative vinylogous anomeric based synthesis of picolinate derivatives at ambient temperature [13]. This metal-organic framework catalyst facilitates multicomponent reactions between ethyl 2-oxopropanoate, aromatic aldehydes, ammonium acetate, and malononitrile in ethanol solvent, providing excellent yields with catalyst reusability [13].

Green MethodCatalystSolventEnergy SourceYield (%)Environmental Benefit
Microwave SynthesisCuI/LigandMeCNMicrowave85-95Reduced reaction time
Enzymatic OxidationEnzymeAqueousAmbient70-85Biodegradable process
MOF CatalysisUiO-66(Zr)EtOHAmbient80-90Catalyst recyclability

Purification Techniques and Yield Optimization

Purification methodologies for picolinic acid derivatives require sophisticated approaches to achieve pharmaceutical-grade purity standards while maximizing synthetic yields [14] [15]. The implementation of advanced purification techniques significantly impacts the overall efficiency and economic viability of synthetic routes.

Crystallization studies have revealed critical solubility parameters for picolinic acid optimization [15] [16]. Picolinic acid demonstrates exceptional solubility in water (862.5 g·kg⁻¹ at 293 K), moderate solubility in ethanol (57.1 g·kg⁻¹), and limited solubility in acetonitrile (17.0 g·kg⁻¹) [15]. These solubility profiles enable selective crystallization protocols for purification, with two distinct polymorphic forms identified through powder X-ray diffraction analysis [15] [16].

High-performance liquid chromatography methods have been developed for analytical and preparative applications [17] [18]. The optimized HPLC protocol employs Capcell Pak C18 stationary phase with mobile phase consisting of 0.1 mol/L sodium phosphate solution (pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine [17]. Post-column UV irradiation with zinc acetate derivatization enables fluorometric detection with excitation at 336 nm and emission at 448 nm, achieving detection limits of 0.30 pmol [17].

Advanced chromatographic separation utilizing mixed-mode reversed-phase cation-exchange columns provides enhanced resolution for picolinic acid isomers [18]. The Coresep 100 core-shell column with 5% acetonitrile containing 0.15% phosphoric acid achieves baseline separation of 2-pyridinecarboxylic acid, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid isomers with retention times controlled by acetonitrile concentration, buffer pH, and ionic strength [18].

Yield optimization strategies incorporate catalyst refinement, reaction duration adjustment, and advanced purification techniques such as recrystallization and chromatography [14]. The implementation of continuous flow epoxidation protocols using manganese/2-picolinic acid catalyst systems demonstrates yield improvements through precise control of catalyst speciation [19]. Optimization of ligand-to-metal ratios (1:5 ratio of manganese triflate to 2-picolinic acid) maximizes bisligated species concentration, achieving epoxide yields up to 83% with manganese acetate loadings as low as 0.05 mol% [19].

Preparative-scale purification employs column chromatography with silica gel stationary phases and gradient elution systems [20]. The picoloyl protecting group removal methodology utilizing copper(II) acetate or iron(III) chloride catalysis (30 mol%) provides rapid deprotection with yields ranging from 83-99% [20]. The protocol demonstrates exceptional chemoselectivity and compatibility with diverse functional groups including tert-butyldimethylsilyl, benzylidene, and phthalimido protecting groups [20].

Purification MethodStationary PhaseMobile PhaseDetectionYield (%)Purity (%)
Crystallization-Water/EtOHVisual85-9595-99
HPLC-FluorescenceC18Phosphate/Zn²⁺Fluorescence90-95>99
Mixed-mode HPLCCoresep 100ACN/H₃PO₄UV 275 nm88-92>98
Column ChromatographySilica gelGradient elutionUV/MS83-9995-98

The solubility profile of 5-(3,5-Dichlorophenyl)picolinic acid exhibits distinct characteristics that reflect its molecular structure and polarity. Based on the parent picolinic acid framework and the influence of the 3,5-dichlorophenyl substitution, the compound demonstrates significantly modified solubility behavior compared to the unsubstituted parent compound [1] [2].

Aqueous Solubility
The water solubility of 5-(3,5-Dichlorophenyl)picolinic acid is expected to be considerably lower than that of picolinic acid, which exhibits high water solubility at 887 grams per liter at 20°C [3] [4]. The introduction of the dichlorophenyl moiety substantially reduces the compound's hydrophilicity, resulting in moderate aqueous solubility. This reduction is attributed to the increased hydrophobic character imparted by the aromatic chlorine substituents [1] [2].

Organic Solvent Systems
In alcoholic solvents, particularly ethanol, the compound shows low to moderate solubility, substantially reduced from the parent picolinic acid solubility of 57.1 grams per kilogram [3] [4]. The solubility in acetonitrile is significantly limited, estimated to be considerably lower than the parent compound's 17.0 grams per kilogram, reflecting the impact of the electron-withdrawing chlorine substituents on intermolecular interactions [3] [4].

Polar Aprotic Solvents
The compound demonstrates favorable solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [5]. This characteristic is particularly important for synthetic applications and analytical procedures, as these solvents can effectively solvate the moderate polarity of the dichlorophenyl-substituted picolinic acid structure.

Non-polar Solvent Incompatibility
Consistent with the parent compound behavior, 5-(3,5-Dichlorophenyl)picolinic acid exhibits poor solubility in non-polar solvents including ether, chloroform, and carbon disulfide [2] [6] [7]. The compound shows enhanced solubility in glacial acetic acid, similar to the parent picolinic acid, due to favorable hydrogen bonding interactions with the carboxylic acid functionality [2] [6] [7].

Solvent SystemSolubility CharacteristicsNotes
Water (20°C)Moderate (estimated)Lower than parent due to dichlorophenyl substitution [1] [2] [3] [4]
EthanolLow to moderateReduced compared to parent compound [3] [4]
AcetonitrileLowSignificantly reduced polarity effects [3] [4]
Glacial Acetic AcidEasily solubleSimilar to parent compound behavior [2] [6] [7]
Dimethyl SulfoxideSoluble (predicted)Polar aprotic solvent compatibility [5]
DimethylformamideSoluble (predicted)Polar aprotic solvent compatibility [5]

Thermal Stability and Phase Transition Analysis

The thermal behavior of 5-(3,5-Dichlorophenyl)picolinic acid can be characterized through analysis of related picolinic acid derivatives and structural analogs. While specific experimental thermal data for this compound are not available in the current literature, predictions can be made based on the thermal properties of the parent picolinic acid and structurally similar dichloropicolinic acid derivatives.

Melting Point Characteristics
The parent picolinic acid exhibits a melting point range of 136-142°C [8] [6] [7]. Related dichloropicolinic acid derivatives, such as 3,6-dichloro-2-pyridinecarboxylic acid, demonstrate melting points in the range of 149-153°C [9]. Based on these structural analogs, 5-(3,5-Dichlorophenyl)picolinic acid is expected to exhibit a melting point higher than the parent compound due to the increased molecular weight and enhanced intermolecular interactions provided by the dichlorophenyl substituent.

Thermal Decomposition Behavior
The compound is expected to maintain thermal stability up to approximately 200°C based on structural analogs [10] [11]. Thermal decomposition studies of related picolinic acid derivatives indicate that decomposition typically occurs through multiple pathways involving dehydration, decarboxylation, and fragmentation of the aromatic systems [12] [13]. For 5-(3,5-Dichlorophenyl)picolinic acid, thermal decomposition would likely produce hydrogen chloride, carbon dioxide, and nitrogen oxides as primary decomposition products [14] [10].

Phase Transition Properties
Crystallization studies of picolinic acid have identified the formation of two polymorphic forms under different conditions [3]. However, no specific polymorphic behavior has been reported for 5-(3,5-Dichlorophenyl)picolinic acid. The compound is expected to crystallize in a single stable form under standard conditions, with the dichlorophenyl substitution potentially limiting polymorphic transitions due to steric constraints.

Storage Stability
The compound should be stored at room temperature under dry, inert conditions to prevent hydrolysis and oxidation [14] [15]. The presence of the dichlorophenyl group may enhance the compound's stability against atmospheric moisture compared to the parent picolinic acid, due to reduced hygroscopic character.

PropertyValue/RangeBasis/Reference
Melting PointNot experimentally determinedParent picolinic acid: 136-142°C [8] [6] [7]
Decomposition TemperatureNot experimentally determinedRelated dichloropicolinic acids: ~149-153°C [9]
Thermal StabilityExpected stable <200°CBased on structural analogs [10] [11]
Storage TemperatureRoom temperature (dry conditions)Standard for similar compounds [14] [15]
Decomposition ProductsLikely: HCl, CO₂, nitrogen oxidesBased on safety data for related compounds [14] [10]

Acid Dissociation Constants (pKa) and Tautomerism

The acid dissociation behavior of 5-(3,5-Dichlorophenyl)picolinic acid is fundamentally influenced by the electronic effects of both the pyridine nitrogen and the dichlorophenyl substituent. Understanding these dissociation characteristics is crucial for predicting the compound's behavior in various chemical and biological systems.

Acid Dissociation Constants
The parent picolinic acid exhibits a pKa value of 1.07 at 25°C [2] [16] [6], reflecting the strong acidic character of the carboxylic acid group when positioned ortho to the pyridine nitrogen. The 3,5-dichlorophenyl substitution at the 5-position of the picolinic acid framework is expected to further enhance the acidity through inductive electron-withdrawal effects. Based on structure-activity relationships for substituted picolinic acids, the pKa of 5-(3,5-Dichlorophenyl)picolinic acid is estimated to be in the range of 1.0-1.5 [2] [16] [17].

Studies on picolinic acid derivatives demonstrate that the pKa values can vary significantly depending on the substitution pattern and solvent conditions. For example, substituted picolinic acids show pKa values ranging from 1.07 to 6.62 under various experimental conditions [18] [17] [19]. The electron-withdrawing nature of the dichlorophenyl group would be expected to stabilize the conjugate base, resulting in a lower pKa value compared to the parent compound.

Electronic Effects and Tautomerism
The electronic structure of 5-(3,5-Dichlorophenyl)picolinic acid allows for potential tautomeric equilibria, although these are not extensively documented in the literature for this specific compound. Picolinic acid derivatives can exist in various tautomeric forms, including keto-enol tautomerism involving the carboxylic acid group and potential prototropic tautomerism involving the pyridine nitrogen [20] [21].

The predominant form under physiological conditions would be the neutral molecular form at low pH and the deprotonated carboxylate form at higher pH values. The dichlorophenyl substitution is not expected to significantly alter the tautomeric preferences but may influence the relative stability of different ionic forms through electronic effects.

Solvent Effects on Dissociation
Research on picolinic acid derivatives demonstrates that the acid dissociation constants are highly dependent on solvent composition. Studies in dioxane-water mixtures show that increasing organic solvent content generally increases the apparent pKa values due to changes in the dielectric constant and hydrogen bonding networks [18] [17]. For 5-(3,5-Dichlorophenyl)picolinic acid, similar solvent effects would be expected, with the compound showing different dissociation behavior in various solvent systems.

Coordination Chemistry Implications
The dissociation characteristics of 5-(3,5-Dichlorophenyl)picolinic acid are particularly relevant for its potential coordination chemistry applications. Picolinic acid derivatives are known to act as bidentate chelating ligands, coordinating through both the pyridine nitrogen and the carboxylate oxygen [22] [23]. The electron-withdrawing dichlorophenyl group may enhance the compound's ability to form stable metal complexes by increasing the electron density available for coordination.

PropertyValue/RangeReference
pKa (estimated)1.0-1.5Based on parent compound and substitution effects [2] [16] [17]
pKa range (substituted picolinic acids)1.07-6.62 (various conditions)Literature data for derivatives [18] [17] [19]
Predominant form (pH 7)Carboxylate anionBased on estimated pKa [2] [16]
Tautomeric behaviorMinimal under standard conditionsBased on structural considerations [20] [21]
Coordination behaviorBidentate chelating ligandSimilar to parent picolinic acid [22] [23]

XLogP3

3.6

Dates

Last modified: 08-16-2023

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